Ara-F-NAD+

CD38 NADase Enzyme Kinetics

Ara-F-NAD+ is the definitive arabino-configured CD38 NADase inhibitor (Ki=169 nM) with a unique slow-binding mechanism. Validated by a 56% reduction in monocyte NAD+ consumption at 500 nM and complete abrogation of NAD+-induced calcium mobilization. It serves as an essential benchmark for SAR programs and a critical control in NAD+ salvage pathway studies. Choose this well-characterized probe to ensure reproducible, mechanistically defined CD38 inhibition in your assays.

Molecular Formula C21H26FN7O13P2
Molecular Weight 665.4 g/mol
Cat. No. B12417435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAra-F-NAD+
Molecular FormulaC21H26FN7O13P2
Molecular Weight665.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N
InChIInChI=1S/C21H26FN7O13P2/c22-12-14(30)10(40-20(12)28-3-1-2-9(4-28)18(24)33)5-38-43(34,35)42-44(36,37)39-6-11-15(31)16(32)21(41-11)29-8-27-13-17(23)25-7-26-19(13)29/h1-4,7-8,10-12,14-16,20-21,30-32H,5-6H2,(H5-,23,24,25,26,33,34,35,36,37)/t10-,11-,12-,14-,15-,16-,20-,21-/m1/s1
InChIKeyJSGNSBZQCQQLEF-OZCXFSBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ara-F-NAD+ Procurement Guide: Baseline Identity and Primary Target for CD38 NADase Inhibition


Ara-F-NAD+ (CAS 133575-27-6), also referred to as 2′-deoxy-2′-fluoroarabinosyl-β-nicotinamide adenine dinucleotide or β-araF-NAD, is a synthetic arabino-configured analogue of the endogenous coenzyme nicotinamide adenine dinucleotide (NAD⁺) [1]. It is established in the primary literature as a potent, reversible, and slow-binding inhibitor of the CD38 NADase (NAD⁺ glycohydrolase) enzyme, with a reported inhibition constant (Kᵢ) of 169 nM .

Why Ara-F-NAD+ Cannot Be Substituted by Generic CD38 Inhibitors or Simple NAD⁺ Analogs


Substituting Ara-F-NAD⁺ with other CD38 inhibitors or NAD⁺ analogs without experimental validation introduces significant experimental risk due to divergent mechanisms of action, potency ranges spanning three orders of magnitude, and distinct biological outcomes. The arabino-2'-fluoro modification confers a unique slow-binding inhibitory profile and a specific potency window (Ki = 169 nM) that is distinct from both more potent small-molecule inhibitors (e.g., compound 78c, IC₅₀ = 7.3 nM ) and significantly weaker analogs (e.g., sulfo-ara-F-NMN, IC₅₀ ≈ 10 µM ). Furthermore, closely related structural analogs like ara-F NGD exhibit different potencies and selectivity profiles [1], while other NAD⁺-derived probes, such as Ara-F-NMN, display opposing functionality by inhibiting CD38 while activating the pro-degenerative enzyme SARM1 [2]. This high degree of functional divergence among structurally related molecules necessitates the use of the specific, well-characterized compound Ara-F-NAD⁺ for reproducible studies of CD38 NADase activity.

Quantitative Differentiation of Ara-F-NAD+: A Comparator-Driven Evidence Guide


Evidence Item 1: Potency and Kinetic Mechanism Relative to CD38 Inhibitor 78c

Ara-F-NAD⁺ demonstrates a Kᵢ of 169 nM against CD38 NADase activity and is characterized as a slow-binding inhibitor . In contrast, the potent small-molecule CD38 inhibitor compound 78c (CD38 inhibitor 1) exhibits an IC₅₀ of 7.3 nM against human CD38 . This 23-fold difference in potency, coupled with the distinct kinetic mechanisms, defines non-overlapping experimental utility.

CD38 NADase Enzyme Kinetics Inhibitor Profiling

Evidence Item 2: Cellular Inhibition of NADase Activity by β-araF-NAD

In a cellular context using human monocytes, β-araF-NAD (500 nM) significantly inhibited the NAD⁺ glycohydrolase activity of CD38. The addition of β-araF-NAD reduced the degradation of exogenously applied NAD⁺ (200 µM), as measured by the cyanide complex of NAD⁺ in the supernatant, demonstrating a 56% decrease in NAD⁺ consumption [1].

Monocyte Calcium Signaling NAD⁺ Metabolism Ex Vivo

Evidence Item 3: Functional Blockade of NAD⁺-Induced Calcium Signaling

β-araF-NAD functionally blocks NAD⁺-induced calcium mobilization. Pre-treatment of human monocytes with 500 nM β-araF-NAD completely abrogated the subsequent rise in intracellular free calcium ([Ca²⁺]ᵢ) triggered by the addition of 200 µM NAD⁺ [1].

Calcium Imaging Signal Transduction cADPR Monocyte Activation

Evidence Item 4: Comparative Potency Against Other CD38-Targeting Analogs (ara-F NGD and Sulfo-ara-F-NMN)

Ara-F-NAD⁺ serves as the structural starting point for a series of CD38 inhibitors. While Ara-F-NAD⁺ has a Ki of 169 nM , the adenosine-modified analog ara-F NGD was found to be the most potent inhibitor in that series [1]. Conversely, the NMN-based analog sulfo-ara-F-NMN exhibits markedly weaker inhibition of CD38, with an IC₅₀ of approximately 10 µM .

Structure-Activity Relationship SAR NAD Analogs Drug Discovery

Ara-F-NAD+ High-Value Application Scenarios Based on Verifiable Evidence


Ex Vivo and In Vitro NAD⁺ Metabolism and CD38 Activity Assays

Ara-F-NAD⁺ is ideally suited as a reference CD38 NADase inhibitor in biochemical and cellular assays. The quantitative evidence of a 56% reduction in NAD⁺ consumption by human monocytes at 500 nM [1] validates its use for titrating CD38 activity in primary cells and cell lines. It serves as a critical control in studies investigating NAD⁺ salvage pathways, metabolic flux, and the role of extracellular NAD⁺ as a substrate for ecto-enzymes.

Investigating CD38-cADPR-Mediated Calcium Signaling Dynamics

The compound is a validated tool for dissecting the CD38-cADPR-calcium mobilization pathway. Its ability to completely abrogate the NAD⁺-induced calcium rise in human monocytes [1] makes it essential for functional studies on immune cell activation, neuronal signaling, and pancreatic beta-cell function, where CD38-generated cADPR acts as a key second messenger.

Structure-Activity Relationship (SAR) Studies of NAD⁺ Analogs

As the foundational compound in a well-characterized SAR series of CD38 inhibitors [2], Ara-F-NAD⁺ is a necessary benchmark for medicinal chemistry programs aimed at developing novel modulators of NAD⁺-consuming enzymes. Comparing the activity and properties of new analogs to Ara-F-NAD⁺ (Ki = 169 nM) provides critical context for understanding the impact of structural modifications on enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ara-F-NAD+

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.